molecular formula C14H8ClIN2OS B5062971 N-1,3-benzothiazol-2-yl-2-chloro-5-iodobenzamide

N-1,3-benzothiazol-2-yl-2-chloro-5-iodobenzamide

Cat. No. B5062971
M. Wt: 414.6 g/mol
InChI Key: FZEIYJIEEMFWEH-UHFFFAOYSA-N
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Description

“N-1,3-benzothiazol-2-yl-2-chloro-5-iodobenzamide” is a compound that contains a benzothiazole ring, which is a bicyclic compound made up of a benzene ring fused to a thiazole ring . The compound also has a chloro and an iodo substituent on the benzene ring and an amide group attached to the thiazole ring .


Molecular Structure Analysis

The benzothiazole ring system in the compound is aromatic, which means it is stable and can participate in pi stacking interactions. The chlorine and iodine atoms are halogens and can form halogen bonds, while the amide group can form hydrogen bonds .


Chemical Reactions Analysis

Benzothiazoles can undergo a variety of reactions. They can act as nucleophiles in reactions with electrophiles, and the halogen atoms can be replaced in nucleophilic aromatic substitution reactions . The amide group can be hydrolyzed to give a carboxylic acid and an amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. The presence of the benzothiazole ring, halogens, and amide group in “N-1,3-benzothiazol-2-yl-2-chloro-5-iodobenzamide” suggest that it might have moderate polarity and could form hydrogen bonds .

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-chloro-5-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClIN2OS/c15-10-6-5-8(16)7-9(10)13(19)18-14-17-11-3-1-2-4-12(11)20-14/h1-7H,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZEIYJIEEMFWEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=C(C=CC(=C3)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClIN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzothiazol-2-yl)-2-chloro-5-iodobenzamide

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